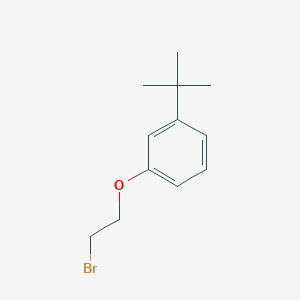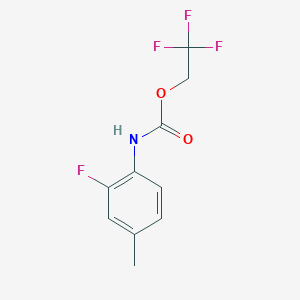
2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate” is a chemical compound with the molecular formula C10H9F4NO2 . It has a molecular weight of 251.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 251.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Analytical Chemistry Applications
In the realm of analytical chemistry, carbamate compounds, including derivatives similar to the one , have been utilized in advanced techniques for detecting and quantifying pesticide residues. For instance, a high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique has been developed for the determination of carbamate insecticides. This method enables the separation of carbamates and their metabolites on specific bonded packing with an acetonitrile-water gradient mobile phase, detecting these substances at nanogram levels. Such techniques offer significant resolution, sensitivity, and selectivity, crucial for environmental monitoring and food safety assessments (Krause, 1979).
Organic Synthesis and Catalysis
Research into the fluoromethylation of carbon-carbon multiple bonds highlights the importance of fluorinated compounds in pharmaceuticals and agrochemicals. Studies have shown that trifluoromethyl and difluoromethyl groups can be introduced into various organic skeletons using photoredox catalysis, a method that leverages visible-light-induced single-electron-transfer processes. This approach enables efficient and selective radical fluoromethylation under mild conditions, underscoring the value of fluorinated compounds in synthesizing organofluorine compounds with potential therapeutic applications (Koike & Akita, 2016).
Chiral Discrimination and Separation Science
Fluorinated phenylcarbamates have been employed as chiral stationary phases in high-performance liquid chromatography (HPLC) for enantioseparation, demonstrating the crucial role of fluorine atoms in modifying the polarity and enhancing the chiral recognition abilities of these compounds. Such materials have been used to resolve racemates, offering insights into the effects of substituents on chiral discrimination. This application is particularly relevant in the pharmaceutical industry, where the separation of chiral compounds is essential for drug development and quality control (Chankvetadze et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRGNYMSMCIVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



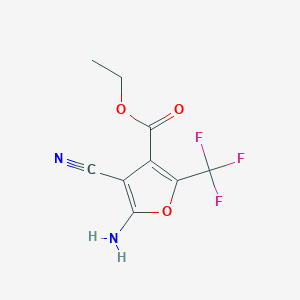
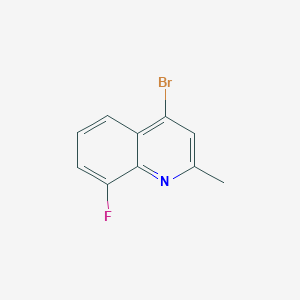
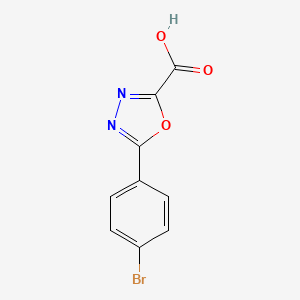
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
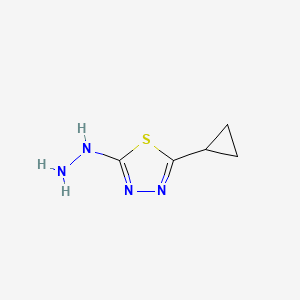
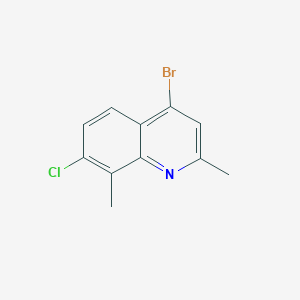
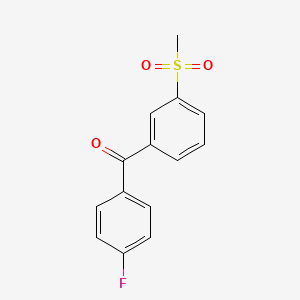
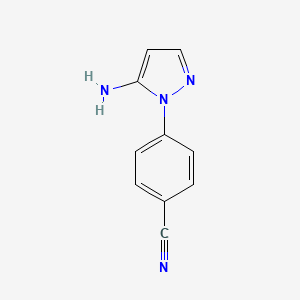
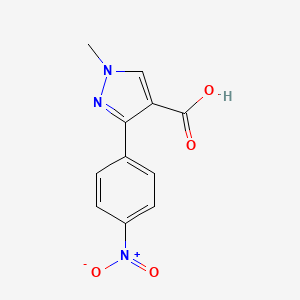
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
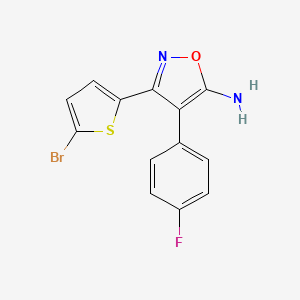
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
